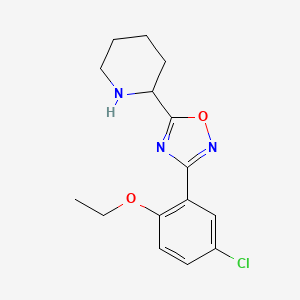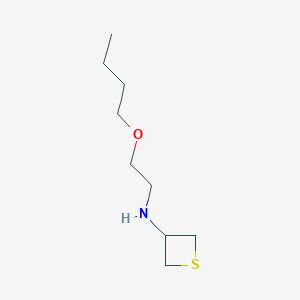
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: , also known by its chemical formula C₁₂H₂₄N₂O₂, is a heterocyclic compound. It features a tert-butyl group (t-Bu) attached to a carbamate moiety, which contains a piperidine ring and a pyridine ring. This compound exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:
- One synthetic route involves the reaction of tert-butyl isocyanate with 2-(piperidin-2-yl)pyridine. The reaction proceeds under mild conditions, forming the desired tert-butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate.
- Another approach is the carbamylation of 2-(piperidin-2-yl)pyridine using tert-butyl chloroformate as the carbamoylating agent.
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: can undergo various reactions:
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butanol.
Substitution Reactions: The tert-butyl group can be substituted by other functional groups.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Materials Science: Its properties make it interesting for materials applications.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl N-(5-piperidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-13-8-7-11(10-17-13)12-6-4-5-9-16-12/h7-8,10,12,16H,4-6,9H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
ZDNLVWBDLVKZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
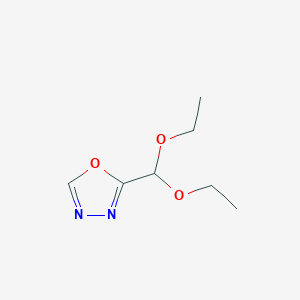

![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
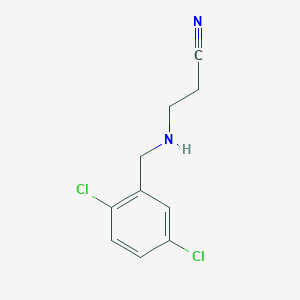
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)

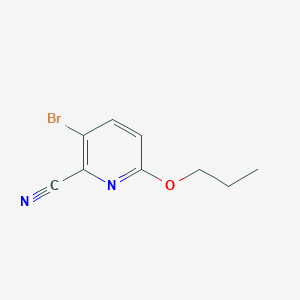
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)
